
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide, also known as E64d, is a protease inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit a variety of proteases, including cysteine proteases, and has been used in numerous studies to investigate the role of these enzymes in various biological processes.
Mechanism Of Action
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide exerts its inhibitory effects on cysteine proteases by irreversibly binding to the active site of these enzymes. This compound contains a reactive epoxide group that forms a covalent bond with the active site cysteine residue of the protease, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the induction of autophagy, and the modulation of lysosomal function. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide in lab experiments is its specificity for cysteine proteases. This compound has been shown to be highly selective for these enzymes, which allows researchers to investigate the role of these proteases in various biological processes. However, one limitation of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide is its irreversible binding to the active site of the protease, which can make it difficult to study the effects of reversible protease inhibition.
Future Directions
There are numerous future directions for the study of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and its potential applications in scientific research. One area of interest is the development of new protease inhibitors that can selectively target specific cysteine proteases. In addition, researchers are investigating the use of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and other protease inhibitors in the development of new therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, studies are underway to investigate the role of cysteine proteases in various biological processes, including autophagy and lysosomal function, and the potential implications of these processes for human health and disease.
Synthesis Methods
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of N-ethyl-2-chloropyridine-3-sulfonamide with 4-methoxybutylamine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product.
Scientific Research Applications
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been used in a wide range of scientific research applications, including studies of autophagy, apoptosis, and lysosomal function. This compound has been shown to inhibit the activity of lysosomal cysteine proteases, which play a critical role in the degradation of cellular components. By inhibiting these enzymes, 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be used to investigate the role of lysosomal function in various biological processes.
properties
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]-N-(4-methoxybutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-3-18(11-13(19)16-8-4-5-10-22-2)23(20,21)12-7-6-9-17-14(12)15/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGJHZUNMZVEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCCCOC)S(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2694178.png)

![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)